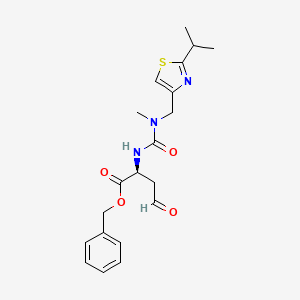
benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate typically involves multi-step organic reactions. The starting materials may include benzyl alcohol, isopropylthiazole, and various urea derivatives. Common synthetic routes may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Attachment of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.
Urea formation: Reaction of isocyanates with amines to form the urea linkage.
Final esterification: Condensation of the carboxylic acid with an alcohol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent, particularly as an enzyme inhibitor.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate would depend on its specific biological target. Generally, such compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets could include proteases, kinases, or other enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (S)-2-(3-((2-methylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate
- Benzyl (S)-2-(3-((2-ethylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate
Uniqueness
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate is unique due to the presence of the isopropyl group on the thiazole ring, which may confer specific steric and electronic properties that affect its reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H25N3O4S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C20H25N3O4S/c1-14(2)18-21-16(13-28-18)11-23(3)20(26)22-17(9-10-24)19(25)27-12-15-7-5-4-6-8-15/h4-8,10,13-14,17H,9,11-12H2,1-3H3,(H,22,26)/t17-/m0/s1 |
Clé InChI |
VLVOLXOEKZDRFY-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CC=O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CC=O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)

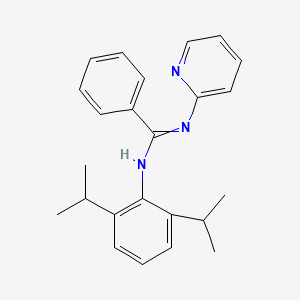

![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)
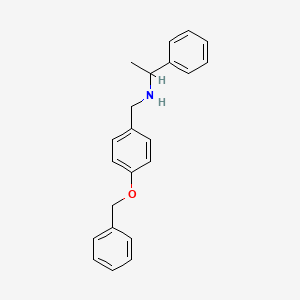

![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
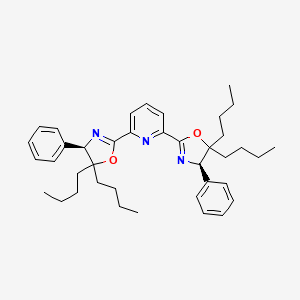
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)
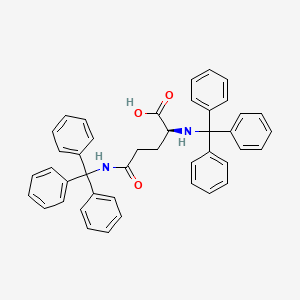
![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)
